
N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide
Overview
Description
“N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide” is a chemical compound with the molecular formula C5H15Br3N2 and a molecular weight of 342.90 . It is primarily used for research purposes .
Molecular Structure Analysis
The molecular structure of “N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide” consists of 5 carbon atoms, 15 hydrogen atoms, 3 bromine atoms, and 2 nitrogen atoms .Physical And Chemical Properties Analysis
“N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide” is a solid substance with a melting point of 204-205°C and a density of 1.32 g/cm3 . It has a molecular weight of 342.898 and a molecular formula of C5H15Br3N2 .Scientific Research Applications
Charge Delocalization Studies
This compound has been utilized in comparative theoretical studies to understand charge delocalization patterns within molecules . By employing natural bond orbital (NBO) analyses and simulated UV-visible spectra, researchers can predict the second-order perturbation energies of the most interacting NBOs and the population of electrons in core, valence, and Rydberg sub-shells. Such studies are crucial for drug design, providing insights into the chemical reactivity of polyatomic molecules.
Organic Synthesis Intermediate
The compound serves as an intermediate in organic synthesis. For instance, it can react with phenyl magnesium bromide to produce 2-(2-bromo-ethyl)-3-hydroxy-3-phenyl-isoindolin-1-one . Such reactions are fundamental in developing new pharmaceuticals and complex organic molecules.
Solvent Interaction Studies
Researchers have examined the energetic behavior of the compound in different solvent mediums such as water, ethanol, and methanol . Understanding how the compound interacts with various solvents can inform its use in chemical synthesis and pharmaceutical formulation.
Cytoprotector Preparation
N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide is a reagent in the preparation of Amifostine, a cytoprotector . Amifostine is used to reduce the risk of chemotherapy-induced side effects by protecting normal cells without diminishing the treatment’s effectiveness against cancer cells.
Template Agent in Material Synthesis
The compound has been used as a templating agent in the synthesis of new open framework materials . For example, it has facilitated the creation of an iron (III) phosphite with potential applications in catalysis and material science.
Mechanism of Action
Safety and Hazards
“N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide” may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray of this compound. In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water .
Future Directions
properties
IUPAC Name |
N'-(2-bromoethyl)propane-1,3-diamine;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13BrN2.2BrH/c6-2-5-8-4-1-3-7;;/h8H,1-5,7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWQDMBGXNKPAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCCBr.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15Br3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70538062 | |
| Record name | N~1~-(2-Bromoethyl)propane-1,3-diamine--hydrogen bromide (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70538062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide | |
CAS RN |
23545-42-8 | |
| Record name | N~1~-(2-Bromoethyl)propane-1,3-diamine--hydrogen bromide (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70538062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide in the synthesis of S-2-(ω-aminoalkylamino) ethyl dihydrogen phosphorothioates?
A1: N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide serves as a crucial intermediate in the synthesis of S-2-(ω-aminoalkylamino) ethyl dihydrogen phosphorothioates. These phosphorothioates are considered potential chemical radioprotectants [, ]. The dihydrobromide compound reacts with sodium thiophosphate in dimethylformamide (DMF) to yield the desired phosphorothioates.
Q2: Can you describe a synthesis route for N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide?
A2: Two methods are described in the research:
- Method 1 [, ]: This approach involves reacting 1,3-diaminopropane with 2-chloroethanol to obtain 2-(3-aminopropylamino) ethanol. This intermediate then undergoes a Cortese treatment to yield N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide.
- Method 2 []: N-(2-ethoxyl)-1,3-propanediamine is reacted with hydrobromic acid in a two-step process. The product is then isolated and purified to obtain N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide.
Q3: What are the advantages of the described synthesis methods for N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide compared to previous methods?
A3: While the provided research highlights the use of N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide, it does not delve into comparisons with prior synthesis methods for this specific compound. The papers focus on the overall synthesis of S-2-(ω-aminoalkylamino) ethyl dihydrogen phosphorothioates and emphasize the advantages of their chosen routes in achieving higher yields and shorter reaction times [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



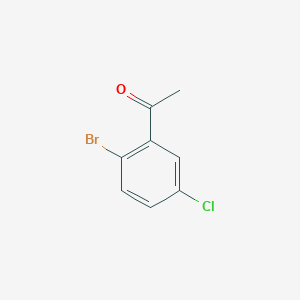
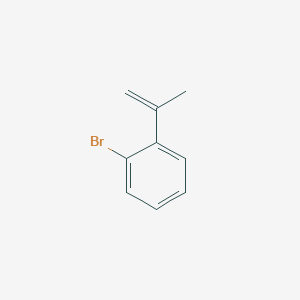

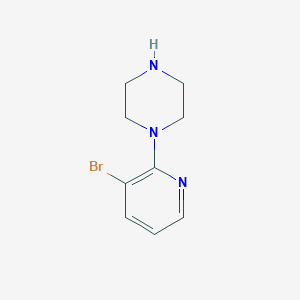


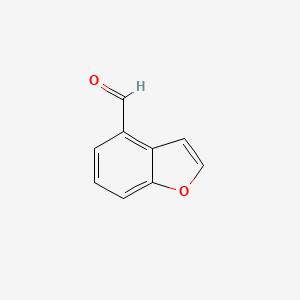

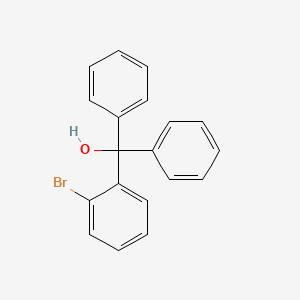
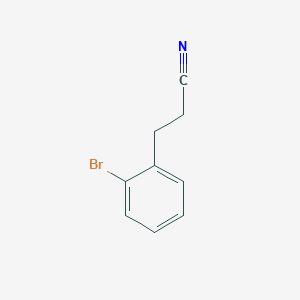



![2-Bromo-6-methylpyrazino[2,3-b]pyrazine](/img/structure/B1281954.png)